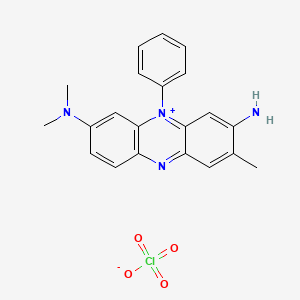
3-Acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- is a chemical compound with the molecular formula C6H5ClN2O4 and a molecular weight of 204.5679 . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- involves several steps. One common method includes the reaction of imidazolidine derivatives with acetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- suitable for various applications .
Chemical Reactions Analysis
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common with this compound, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- can be compared with other similar compounds such as:
Imidazole derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.
Pyrrolidine derivatives: These compounds have a similar ring structure but differ in their chemical properties and applications.
The uniqueness of 1-IMIDAZOLIDINECARBONYL CHLORIDE, 3-ACETYL-2,5-DIOXO- lies in its specific functional groups, which confer distinct reactivity and applications compared to other similar compounds .
Properties
CAS No. |
68471-53-4 |
|---|---|
Molecular Formula |
C6H5ClN2O4 |
Molecular Weight |
204.57 g/mol |
IUPAC Name |
3-acetyl-2,5-dioxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4/c1-3(10)8-2-4(11)9(5(7)12)6(8)13/h2H2,1H3 |
InChI Key |
ZXMUPEAKLPSDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)N(C1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)

![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile](/img/structure/B13972459.png)

![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)





